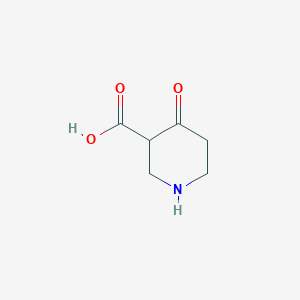

4-Oxo-piperidine-3-carboxylic acid

Overview

Description

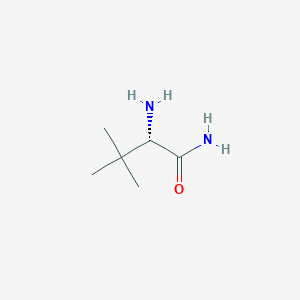

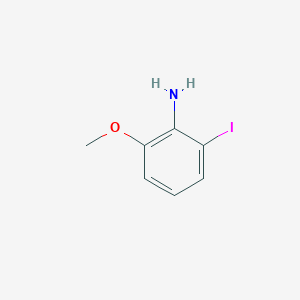

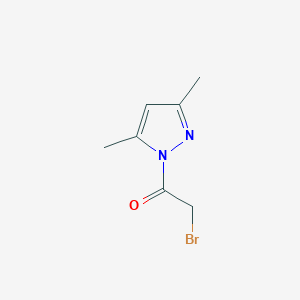

4-Oxo-piperidine-3-carboxylic acid, also known as Isonipecotic acid, is a heterocyclic compound . It consists of a piperidine ring with a carboxylic acid moiety in the iso position . It is commonly used in the pharmaceutical industry as an intermediate in the synthesis of various pharmaceuticals and medicinally active compounds .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of this compound is C6H9NO3 . Its average mass is 143.141 Da and its monoisotopic mass is 143.058243 Da .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis

The chemical formula of this compound is C6H11NO2 . Its molar mass is 129.16 g/mol .Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Studies

- Spectroscopic Analysis : 4-Oxo-piperidine-3-carboxylic acid derivatives have been extensively studied for their spectroscopic properties. Investigations using FT-IR, NMR, UV techniques, and quantum chemical methods have revealed insights into their molecular structure, intermolecular interactions, and electronic properties. Such studies aid in understanding the behavior of these compounds at a molecular level, which is crucial for their application in various fields of research (Devi, Bishnoi, & Fatma, 2020).

Crystal and Molecular Structure Analysis

- Crystallography Studies : The complex of piperidine-4-carboxylic acid with chloroacetic acid has been examined using X-ray diffraction, revealing details about its molecular structure and hydrogen bonding. Such analyses provide a deeper understanding of the physical and chemical properties of these compounds, contributing to areas like material science and pharmaceutical research (Komasa et al., 2008).

Application in Catalysis

- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles have been developed and used as novel catalysts. These catalysts show efficient activity in the synthesis of certain organic compounds, highlighting the potential of this compound derivatives in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Applications in Organic Synthesis

- Synthesis of Novel Compounds : Derivatives of this compound have been used in the synthesis of various organic compounds, demonstrating their versatility as building blocks in chemical synthesis. This includes the creation of compounds with potential biological activities and novel molecular structures (Lau et al., 2002).

Biological and Antibacterial Studies

- Antimicrobial Evaluation : Some derivatives have shown promising results in preliminary in vitro evaluations for antimicrobial activities. This suggests a potential role of these compounds in the development of new antibacterial and antifungal agents (Srinivasan et al., 2010).

Mechanism of Action

Safety and Hazards

When handling 4-Oxo-piperidine-3-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

properties

IUPAC Name |

4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-2-7-3-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTNKCOAFNRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538882 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219324-18-2 | |

| Record name | 4-Oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)